molecular formula C26H26N4OS B2637728 N-benzyl-N-methyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide CAS No. 422532-55-6

N-benzyl-N-methyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide

Cat. No.: B2637728
CAS No.: 422532-55-6
M. Wt: 442.58
InChI Key: YCARBWFAVNGOFK-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with formamide under high-temperature conditions.

    Introduction of Phenethylamino Group: The phenethylamino group is introduced via nucleophilic substitution, where 4-chloroquinazoline reacts with phenethylamine in the presence of a base such as potassium carbonate.

    Thioether Formation: The thioether linkage is formed by reacting the quinazoline derivative with a thiol compound, such as thioglycolic acid, under reflux conditions.

    N-benzyl-N-methyl Substitution: The final step involves the alkylation of the amine group with benzyl chloride and methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline ring or the thioether linkage, potentially leading to the formation of dihydroquinazoline derivatives or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl or methyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate or sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives and thiols.

    Substitution: Various alkylated or acylated derivatives depending on the substituents used.

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-N-methyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to inhibit the growth of certain bacterial strains and cancer cell lines makes it a candidate for further pharmacological studies.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its anticancer properties are of particular interest, with studies focusing on its mechanism of action and efficacy in various cancer models.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable candidate for various applications.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide involves its interaction with specific molecular targets. In cancer cells, it is believed to inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis. The compound may also interfere with bacterial cell wall synthesis or protein function, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.

    2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide: Evaluated for antitumor potential.

Uniqueness

N-benzyl-N-methyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide stands out due to its specific quinazoline core and the presence of both benzyl and methyl groups, which may contribute to its unique biological activities and reactivity compared to other similar compounds.

Properties

IUPAC Name

N-benzyl-N-methyl-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4OS/c1-30(18-21-12-6-3-7-13-21)24(31)19-32-26-28-23-15-9-8-14-22(23)25(29-26)27-17-16-20-10-4-2-5-11-20/h2-15H,16-19H2,1H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCARBWFAVNGOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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